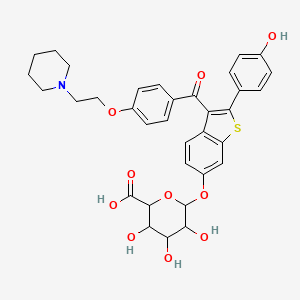
Raloxifene 6-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Raloxifene 6-D-glucuronide is a metabolite of raloxifene, a selective estrogen receptor modulator (SERM) used primarily for the prevention and treatment of osteoporosis and the reduction of breast cancer risk in postmenopausal women . Raloxifene undergoes extensive glucuronidation in the liver and intestines to form this compound and other glucuronidated metabolites .
Preparation Methods
Synthetic Routes and Reaction Conditions
Raloxifene 6-D-glucuronide can be synthesized through chemical and microbial methods. The chemical synthesis involves glucuronidation of raloxifene using glucuronic acid derivatives under specific conditions . the yields from chemical synthesis are often insufficient for large-scale production.
Industrial Production Methods
A more efficient method involves microbial bioconversion using the microorganism Streptomyces sp NRRL 21489 . This process involves tank fermentation, where the microorganism converts raloxifene to its glucuronidated forms, including this compound. The biotransformation products are then purified and characterized using techniques such as UV, LC/MS, and NMR spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Raloxifene 6-D-glucuronide primarily undergoes conjugation reactions, specifically glucuronidation . This process involves the addition of glucuronic acid to raloxifene, facilitated by UDP-glucuronosyltransferase (UGT) enzymes .
Common Reagents and Conditions
The glucuronidation reaction typically requires UDP-glucuronic acid as a co-substrate and UGT enzymes such as UGT1A1 and UGT1A8 . The reaction conditions include an aqueous environment with optimal pH and temperature to ensure enzyme activity.
Major Products Formed
The primary product of the glucuronidation reaction is this compound. Other glucuronidated metabolites include raloxifene-4’-glucuronide and raloxifene-6,27-diglucuronide .
Scientific Research Applications
Raloxifene 6-D-glucuronide has several scientific research applications:
Mechanism of Action
Raloxifene 6-D-glucuronide exerts its effects through its parent compound, raloxifene. Raloxifene acts as an estrogen agonist in bone tissue, promoting bone mineral density, and as an estrogen antagonist in breast and uterine tissues, reducing the risk of cancer . The glucuronidation of raloxifene enhances its solubility and facilitates its excretion .
Comparison with Similar Compounds
Similar Compounds
Raloxifene-4’-glucuronide: Another major metabolite of raloxifene with similar pharmacological properties.
Raloxifene-6,27-diglucuronide: A diglucuronidated form of raloxifene with distinct metabolic characteristics.
Uniqueness
Raloxifene 6-D-glucuronide is unique due to its specific glucuronidation at the 6-position, which influences its pharmacokinetic profile and therapeutic effects . Compared to other glucuronidated forms, it plays a significant role in the overall metabolism and bioavailability of raloxifene .
Properties
IUPAC Name |
3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H35NO10S/c36-21-8-4-20(5-9-21)32-26(27(37)19-6-10-22(11-7-19)43-17-16-35-14-2-1-3-15-35)24-13-12-23(18-25(24)46-32)44-34-30(40)28(38)29(39)31(45-34)33(41)42/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZPMSLSINDGEPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H35NO10S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
649.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-[[[7-(2-Quinolinylmethoxy)-2-naphthalenyl]sulfonyl]amino]ethyl]benzoic acid](/img/structure/B14803060.png)
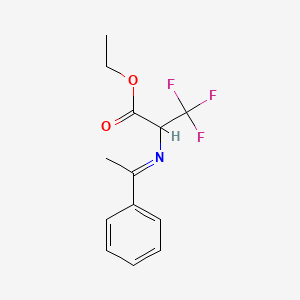
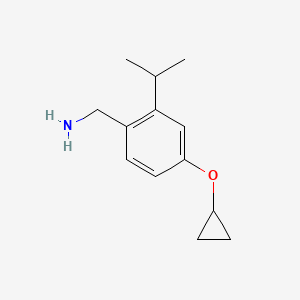
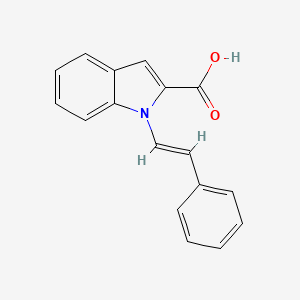

![(2E)-1,3-thiazolidine-2,4-dione 2-{[(1E)-1-(1-adamantyl)ethylidene]hydrazone}](/img/structure/B14803116.png)
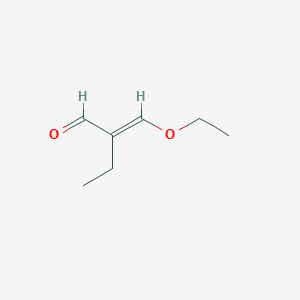
![2,5-Pyrrolidinedione, 1,1'-[(1-methylethylidene)bis[thio(1-oxo-2,1-ethanediyl)oxy]]bis-](/img/structure/B14803123.png)
![N-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-fluoro-5-nitroaniline](/img/structure/B14803130.png)
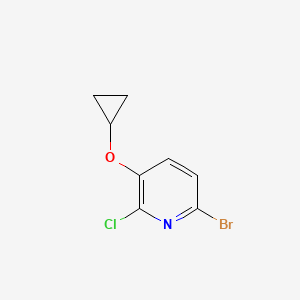
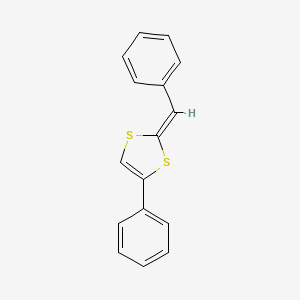
![2-Propenamide, N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-3-(2-furanyl)-](/img/structure/B14803141.png)
![(E)-N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14803156.png)
![3-chloro-N-[1-(1,3-dioxoisoindol-2-yl)-3-[4-[8-(1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl]phenyl]propan-2-yl]-4-propan-2-yloxybenzamide](/img/structure/B14803157.png)
